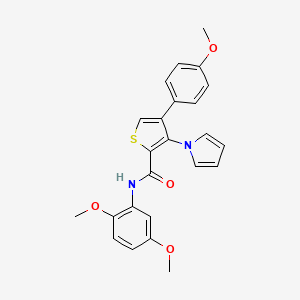

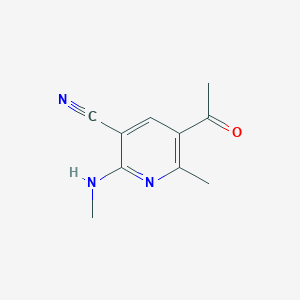

![molecular formula C14H8BrN5 B2494164 7-溴-5-苄基四氮杂[1,5-a]喹唑啉 CAS No. 64820-62-8](/img/structure/B2494164.png)

7-溴-5-苄基四氮杂[1,5-a]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline involves reactions of certain precursors with α,β-unsaturated carbonyl compounds in methanol in the presence of sodium methoxide. This process leads to the formation of aromatic tetrazoloquinazolines through spontaneous or target-specific oxidation. Such reactions are characterized by their pathways and mechanisms, which have been extensively studied and documented using various spectroscopic techniques, including IR and 1H NMR spectroscopy, mass spectrometry, and elemental analysis (Sidorenko & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of compounds in the tetrazoloquinazoline series has been elucidated using various analytical techniques. Density functional theory (DFT) and conformational analyses have proven particularly useful, comparing favorably with structures determined through X-ray diffraction. This approach helps in understanding the physicochemical properties of the compounds by analyzing their frontier molecular orbitals and molecular electrostatic potentials (Liu et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving tetrazoloquinazoline derivatives, including those related to 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline, can involve covalent hydration and subsequent reactions leading to various structural changes. The mechanisms of these reactions have been explored, revealing insights into the structure and reactivity of hydration products (Golomolzin & Postovskii, 1971).

科学研究应用

细胞毒性和抗癌活性

7-溴-5-苯基四氮唑[1,5-a]喹唑啉衍生物对各种癌细胞系表现出显著的细胞毒性。特别是,合成5-苯基四氮唑[1,5-c]喹唑啉及其对人类乳腺腺癌(MCF-7)和子宫颈癌(HeLa)细胞的评估显示出显著的细胞毒性效应,某些衍生物表现出与已知化疗药物如甲氨蝶呤相当的细胞毒性(Mphahlele, Gildenhuys, & Parbhoo, 2017)。此外,其他研究合成并评估了新型抗癌药物,如2-(烷基、烷基芳基、芳基、杂环基)-[1,2,4]三唑[1,5-c]喹唑啉,发现这些化合物对包括肺癌、卵巢癌、前列腺癌和乳腺癌在内的各种癌细胞系具有显著的抑制作用(Kovalenko et al., 2012)。

分子对接和药物样性预测

7-溴-5-苯基四氮唑[1,5-a]喹唑啉衍生物还被研究其药物样性和潜在的抗菌活性。将5-苯基-5,6-二氢四氮唑[1,5-c]-喹唑啉进行分子对接研究,对核糖体50S蛋白L2P和青霉素结合蛋白2X(PBP 2X)显示出有希望的亲和力,表明它们有潜力作为抗菌剂(Antypenko et al., 2022) (Antypenko et al., 2022)。

合成方法和化学转化

大量研究集中在合成和化学转化7-溴-5-苯基四氮唑[1,5-a]喹唑啉衍生物上。已开发出合成四氢四氮唑[5,1-b]喹唑啉和5-苯基-[1,2,3]三唑[1,5-c]喹唑啉衍生物的方法,突出了创造这些具有潜在生物活性化合物的新方法(Sidorenko & Orlov, 2008) (Jia et al., 2015)。

DNA相互作用和抗菌活性

对2-苯基吡唑[1,5-c]喹唑啉,一种相关化合物的研究显示其与DNA的相互作用,为类似喹唑啉衍生物的潜在药用应用提供了见解。这些相互作用主要通过疏水力和小沟结合,暗示了在药物化学和制药领域中开发药物的潜力(Song et al., 2014)。此外,咪唑[2′, 1′:5, 1]‐1, 2, 4‐三唑[4, 3‐c]喹唑啉衍生物显示出对各种细菌具有强效的抗菌活性,表明这些化合物的广泛生物应用领域(Nasr, Gineinah, & El-Bendary, 2003)。

作用机制

未来方向

属性

IUPAC Name |

7-bromo-5-phenyltetrazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYIEJDTPXOWBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

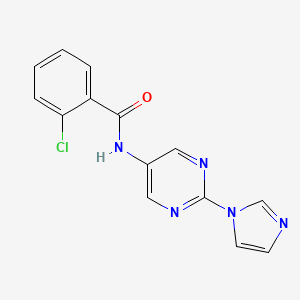

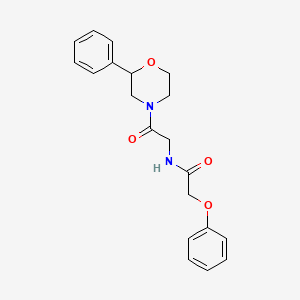

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)

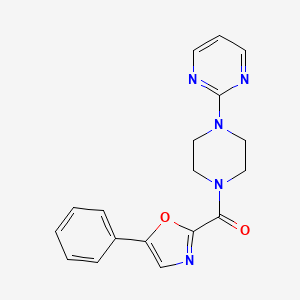

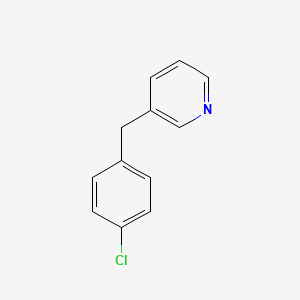

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)

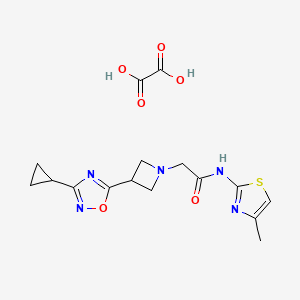

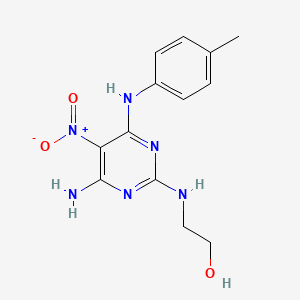

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)